Home > Products > Screening Compounds P129513 > 4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE -

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

Catalog Number: EVT-4618967
CAS Number:
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and has demonstrated promising antitumor activity in preclinical studies. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, primarily known for its efficacy in treating leukemia. [] It specifically targets the activity of tyrosine kinases. []

FK228

Compound Description: FK228 is a histone deacetylase (HDAC) inhibitor that induces histone hyperacetylation. [] This compound has been investigated for its potential to enhance the efficacy of radiation therapy in gastrointestinal cancers. []

N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide (MS275)

Compound Description: Similar to FK228, MS275 is another histone deacetylase (HDAC) inhibitor investigated for its potential in enhancing radiation therapy efficacy in cancer treatment. []

m-carboxycinnamic acid bis-hydroxamide (CBHA)

Compound Description: CBHA is a histone deacetylase (HDAC) inhibitor that has shown potential in augmenting radiation-induced cell death in gastrointestinal adenocarcinoma cells. []

1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899)

Compound Description: L-368,899 is a potent, orally bioavailable, non-peptide oxytocin antagonist. [] It exhibits high affinity for oxytocin receptors and has potential utility for managing preterm labor. []

N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine (Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [, ] It acts as a reversible and selective inhibitor of intracellular tyrosine kinase receptors. []

N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino]phenyl}acetamide

Compound Description: This compound acts as a CCR3 antagonist and is investigated for its potential in treating inflammatory conditions. []

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description: ZINC18057104 is a newly discovered DNA gyrase A inhibitor with potential antimicrobial activity, particularly against Escherichia coli, including quinolone-resistant strains. []

(S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)benzamide monohydrochloride (E3620)

Compound Description: E3620 is a drug that acts as a potent antagonist of 5-HT3 receptors and an agonist of 5-HT4 receptors. []

4-Amino-2-fluoro-N-methyl-benzamide

Compound Description: This compound is a precursor used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. []

4-[(Methylsulfonyl)amino]benzamides and sulfonamides

Compound Description: This refers to a class of compounds, rather than a specific molecule, that exhibits Class III antiarrhythmic activity. [] These compounds are potent blockers of the delayed rectifier potassium current (IK), prolonging the action potential duration. []

tert-Butyl (E)-(6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl]-(4R,6S)-2,2-dimethyl-[1,3]dioxan-4-yl) acetate

Compound Description: This compound is an intermediate used in the synthesis of Rosuvastatin, a drug used to lower cholesterol levels in the blood. []

(E)-7--3,5-dihydroxyhept-6-enoic acid (Rosuvastatin)

Compound Description: Rosuvastatin is a medication used to lower cholesterol levels in individuals at high risk of cardiovascular disease. [, , , , ] It is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. [, ]

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound represents a new, thermodynamically stable crystalline modification with potential advantages in formulation stability, especially for suspensions. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (AS-4370)

Compound Description: AS-4370 is a potent and selective gastrokinetic agent. [] It demonstrates strong activity in accelerating gastric emptying and has potential for treating gastrointestinal motility disorders. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide (Mosapride)

Compound Description: Mosapride, a selective and potent gastroprokinetic agent, effectively accelerates gastric emptying. [] Its enantiomers have been investigated for their potential in treating gastrointestinal motility disorders. []

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate

Compound Description: This compound is an intermediate in the synthesis of Rosuvastatin, a medication used to lower cholesterol levels. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: This compound exhibits potent inhibitory activity against various kinases and is investigated for its potential anti-cancer properties. []

N-[(4-benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide

Compound Description: This compound is a potent gastroprokinetic agent that shows promising activity in accelerating gastric emptying. [, ]

N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)-aniline (DNTA)

Compound Description: DNTA is a known inhibitor of the Eag-1 potassium channel, which is often overexpressed in cancer cells. []

1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenylamino)-phenoxy]-propan-2-ol (ZVS-08)

Compound Description: ZVS-08 is another known Eag-1 potassium channel inhibitor, often investigated for its potential anticancer activity. []

3-Chloro-N-{2-[3,5-dibromo-4-(3-dimethylamino-propoxy)-phenyl]-ethyl}-4-methoxy-benzamide (PD)

Compound Description: PD is an Eag-1 potassium channel inhibitor with potential as an anticancer therapeutic. []

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

Compound Description: This compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia (CML). [, ] It is known to inhibit the activity of the Bcr-Abl tyrosine kinase.

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl] benzamide methanesulphonate (Imanitib mesylate)

Compound Description: Imanitib mesylate, also known as Gleevec, is a tyrosine kinase inhibitor used to treat various cancers, including chronic myeloid leukemia (CML). []

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl-(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound represents a novel crystalline form of a phenyluracil derivative with potential applications in crop protection formulations. []

4-amino-(2-methyl-4-aminophenyl)benzamide

Compound Description: This compound is an ameltolide analog with potential anticonvulsant activity. [] It shows efficacy in various seizure models and is under investigation for its potential therapeutic applications in epilepsy. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound and its novel multi-hydrate and polymorph forms are being investigated for their potential as medications, specifically in treating autoimmune diseases. []

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazine-1-carbonyl)thiophen-3-yl)benzamide (Compound 11)

Compound Description: This compound demonstrated strong and selective anti-colon cancer activity in in vitro and in silico studies. [] It also showed promising inhibitory effects on TGFβ2 and VEGFR2. []

Properties

Product Name

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

IUPAC Name

4-[(2-ethoxy-N-methylsulfonylanilino)methyl]benzamide

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C17H20N2O4S/c1-3-23-16-7-5-4-6-15(16)19(24(2,21)22)12-13-8-10-14(11-9-13)17(18)20/h4-11H,3,12H2,1-2H3,(H2,18,20)

InChI Key

QVNUVBJHTSVMHU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.